4-Nitrophenyl sulfurofluoridate
CAS No.: 51451-34-4
Cat. No.: VC16175262
Molecular Formula: C6H4FNO5S
Molecular Weight: 221.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51451-34-4 |
|---|---|
| Molecular Formula | C6H4FNO5S |
| Molecular Weight | 221.17 g/mol |
| IUPAC Name | 1-fluorosulfonyloxy-4-nitrobenzene |
| Standard InChI | InChI=1S/C6H4FNO5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H |
| Standard InChI Key | ICXNXTKCSQTYEN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 4-nitrophenyl sulfurofluoridate consists of a benzene ring substituted with a nitro group (-NO) at the 4-position and a fluorosulfonyloxy group (-OSOF) at the 1-position (Figure 1) . The planar aromatic system facilitates electronic conjugation, while the electron-withdrawing nitro and sulfurofluoridate groups create a polarized molecular framework.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.17 g/mol |
| SMILES | C1=CC(=CC=C1N+[O-])OS(=O)(=O)F |
| InChIKey | ICXNXTKCSQTYEN-UHFFFAOYSA-N |
| Topological Polar Surface Area | 43.14 Ų |
| LogP (Octanol-Water) | 3.89 |
The compound’s high LogP value indicates significant hydrophobicity, favoring membrane permeability in biological systems .
Spectroscopic and Computational Data
Collision cross-section (CCS) measurements predict its gas-phase behavior under mass spectrometric conditions:
Table 2: Predicted Collision Cross Sections (Ų)
| Adduct | m/z | CCS |
|---|---|---|
| [M+H] | 221.98670 | 135.7 |
| [M+Na] | 243.96864 | 146.7 |
| [M-H] | 219.97214 | 135.5 |
These values assist in identifying the compound in complex mixtures using ion mobility spectrometry .
Synthesis and Manufacturing
Proposed Synthetic Routes
While no direct synthesis of 4-nitrophenyl sulfurofluoridate is documented in the provided sources, analogous methods for aryl sulfurofluoridates suggest two potential pathways:
-
Sulfuryl Fluoride Route:
Reaction of 4-nitrophenol with sulfuryl fluoride () in the presence of a base such as pyridine:This method mirrors the synthesis of 4-nitrophenyl chloroformate, where bis(trichloromethyl) carbonate reacts with 4-nitrophenol under basic conditions .
-
Nucleophilic Fluorination:
Displacement of a leaving group (e.g., chloride) in 4-nitrophenylsulfonyl chloride using a fluorinating agent like KF or :
Both routes require stringent temperature control (0–5°C) and inert atmospheres to prevent hydrolysis of the sulfurofluoridate group .
Applications in Chemical Biology and Drug Discovery
SuFEx Click Chemistry
4-Nitrophenyl sulfurofluoridate participates in sulfur-fluoride exchange (SuFEx) reactions, a next-generation click chemistry platform. The fluorosulfate group acts as a latent electrophile, forming stable covalent adducts with nucleophilic residues (e.g., serine, lysine) in proteins . This reactivity underpins its utility in:
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Activity-Based Protein Profiling (ABPP): Selective labeling of active enzyme sites while sparing denatured proteins, termed the "sleeping beauty" phenomenon .
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Covalent Inhibitor Development: Targeting serine hydrolases and proteases, as demonstrated by the discovery of human neutrophil elastase inhibitors via SuFEx screening .
Enzyme Assay Substrates
Although 4-nitrophenyl sulfate is widely used to assay sulfatases and phosphatases, the sulfurofluoridate derivative may serve as a suicide substrate for sulfurtransferases due to its irreversible binding mechanism .
Analytical Characterization
Chromatographic and Spectroscopic Methods
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm (nitro group absorption).
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NMR: -NMR shows a singlet near -35 ppm (SOF group); -NMR aromatic protons appear as doublets (J = 8.5 Hz) at δ 8.2–8.4 ppm .
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MS/MS: Fragmentation patterns include loss of SOF (m/z -102.96) and NO (m/z -46.01) .
| Hazard | Precautionary Measures |
|---|---|
| Acute Toxicity | Avoid inhalation; use PPE |
| Skin Irritation | Nitrile gloves, lab coat |
| Eye Damage | Safety goggles |
While specific toxicity data for 4-nitrophenyl sulfurofluoridate is limited, analogous nitrophenyl compounds exhibit moderate toxicity (LD ~200 mg/kg in rats) . Storage at 2–8°C under anhydrous conditions is recommended .
Recent Advances and Future Directions
The 2023 SuFEx screening campaign identified benzene-1,2-disulfonyl fluoride as a selective covalent inhibitor of human neutrophil elastase (hNE), highlighting the potential of aryl sulfurofluoridates in targeting serine proteases . Future research may explore:
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Tumor-Targeting Probes: Leveraging the nitro group’s redox activity for hypoxia-selective drug activation.
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Polymer Chemistry: Incorporating sulfurofluoridate monomers into self-healing materials via SuFEx crosslinking.
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